molecular formula C20H20Cl3N3 B1662687 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole CAS No. 611207-11-5

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole

Cat. No. B1662687
M. Wt: 408.7 g/mol
InChI Key: USJFDADYVUDVAX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives, including those similar to the specified compound, have been synthesized and shown to possess significant antimicrobial activities. These compounds have been tested against various microorganisms and demonstrated good to moderate effectiveness (Bektaş et al., 2007).

Anticonvulsant Activity

Triazole derivatives have been studied for their anticonvulsant properties. Research has shown that certain derivatives can effectively protect animals in seizure tests. These findings suggest potential applications in developing new antiepileptic drugs (Plech et al., 2014).

Antibacterial Activity

Various N2-hydroxymethyl and N2-aminomethyl derivatives of 1,2,4-triazole, closely related to the specified compound, have been synthesized and tested for antibacterial activity. They have shown promising results against both Gram-positive and Gram-negative bacteria (Plech et al., 2011).

Enzyme Inhibition

Studies have indicated that certain 1,2,4-triazole derivatives can inhibit enzymes like lipase and α-glucosidase. This suggests potential applications in treating conditions related to enzyme dysregulation (Bekircan et al., 2015).

Antifungal Activity

Derivatives of 1,2,4-triazole have been identified with significant antifungal activity. This implies their potential use in developing new antifungal agents (Zheng Yu-gu, 2015).

Brain Tissue Concentration Determination

In studies investigating the antiepileptic compound TP-315, a derivative of 1,2,4-triazole, techniques have been developed for its quantification in brain tissue. This indicates the compound's relevance in neurological research (Flieger et al., 2015).

Solubility and Pharmacological Properties

Research into the solubility and pharmacological properties of novel 1,2,4-triazole compounds has been conducted. This is crucial for understanding their pharmacokinetics and potential therapeutic applications (Volkova et al., 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJFDADYVUDVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436100
Record name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole

CAS RN

611207-11-5
Record name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611207-11-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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